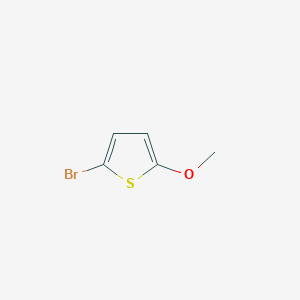

2-Bromo-5-methoxythiophene

Description

General Overview of Thiophene (B33073) Chemistry and Derivatives

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. derpharmachemica.comlongdom.orgwikipedia.org It is an aromatic compound that resembles benzene (B151609) in many of its chemical and physical properties. wikipedia.orgbritannica.com Discovered in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar, thiophene and its derivatives have since become foundational components in the field of heterocyclic chemistry. derpharmachemica.comwikipedia.orgbritannica.com The aromaticity of thiophene arises from the delocalization of the sulfur atom's lone pair of electrons into the pi-system of the ring, which imparts significant stability to the molecule. derpharmachemica.com

Thiophene undergoes a variety of chemical reactions, most notably electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation, which preferentially occur at the 2- and 5-positions of the ring. derpharmachemica.comlongdom.org The reactivity of thiophene is generally greater than that of benzene, making it a versatile starting material for the synthesis of a wide array of derivatives. longdom.org Thiophene derivatives are integral to numerous applications, including pharmaceuticals, agrochemicals, dyes, and polymers. longdom.orgrsc.org In medicinal chemistry, the thiophene nucleus is considered a "privileged pharmacophore" due to its presence in a significant number of FDA-approved drugs. rsc.org

Significance of Halogenated and Alkoxy-Substituted Thiophenes in Modern Organic Synthesis and Materials Science

Halogenated and alkoxy-substituted thiophenes are pivotal building blocks in contemporary organic synthesis and materials science. jcu.edu.auorganic-chemistry.org The introduction of halogen and alkoxy groups onto the thiophene ring significantly modifies its electronic properties and provides reactive handles for further functionalization.

Halogenated Thiophenes: These derivatives are crucial intermediates in cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are powerful methods for forming carbon-carbon bonds. jcu.edu.aunih.gov These reactions are instrumental in constructing complex organic molecules, including polymers and pharmacologically active compounds. jcu.edu.aunih.gov For instance, brominated thiophenes are widely used to create conjugated polymers and oligomers with tailored electronic and optical properties for applications in organic electronics, such as field-effect transistors (FETs), organic light-emitting diodes (OLEDs), and solar cells. jcu.edu.auresearchgate.net

Alkoxy-Substituted Thiophenes: The incorporation of alkoxy groups, such as a methoxy (B1213986) group, into the thiophene ring acts as an electron-donating group, influencing the molecule's reactivity and physical properties. cdnsciencepub.comrsc.org Alkoxythiophenes are key components in the synthesis of liquid crystalline materials, where the alkoxy chains contribute to the formation of desired mesophases. organic-chemistry.orgacs.org In the realm of materials science, the electron-donating nature of the alkoxy group can lower the oxidation potential of the resulting polymers, enhancing their stability in the doped state, which is advantageous for conducting polymer applications. mdpi.com

Historical Development of 2-Bromo-5-methoxythiophene and Related Thiophene Scaffolds in Academic Research

The synthesis and study of substituted thiophenes, including this compound, have been driven by the pursuit of novel materials and bioactive molecules. Early research into thiophene chemistry laid the groundwork for the development of methods to introduce various functional groups onto the thiophene ring with regiocontrol.

The preparation of 2-methoxythiophene (B42098) was a significant step, providing a precursor for further functionalization. acs.org The bromination of methoxy-substituted thiophenes would have been a logical progression, leading to the synthesis of compounds like this compound. This compound serves as a valuable bifunctional intermediate, possessing both a reactive bromine atom for cross-coupling reactions and a methoxy group to modulate the electronic properties of the target molecule.

Research involving this compound and related structures has appeared in various contexts. For example, it has been utilized in the synthesis of bioactive molecules, where the thiophene scaffold is a core component. nih.gov Furthermore, its role as a building block for more complex heterocyclic systems continues to be explored in academic and industrial research, highlighting the enduring importance of such substituted thiophenes in the advancement of chemical sciences.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57070-77-6 |

| Molecular Formula | C₅H₅BrOS |

| Molecular Weight | 193.06 g/mol |

| Appearance | Not specified |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| SMILES | COC1=CC=C(S1)Br |

| InChI | InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 |

| InChIKey | KQPQXZDIPWYWJO-UHFFFAOYSA-N |

Table compiled from data available in PubChem and other chemical supplier databases. nih.govbiosynth.comguidechem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPQXZDIPWYWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576215 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-77-6 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methoxythiophene

Direct Synthesis Approaches to 2-Bromo-5-methoxythiophene

Direct synthesis methods involve the introduction of a bromine atom onto a pre-existing methoxythiophene ring system. These approaches are often favored for their atom economy and fewer synthetic steps.

Electrophilic bromination is a cornerstone of thiophene (B33073) chemistry. The electron-donating nature of the sulfur atom in the thiophene ring enhances its reactivity towards electrophiles compared to benzene (B151609). smolecule.com The presence of a methoxy (B1213986) group further activates the ring, making it highly susceptible to electrophilic attack. smolecule.com

One documented method for the synthesis of this compound involves the reaction of bromine with methoxybenzene in the presence of potassium carbonate. biosynth.com While methoxybenzene is cited as a starting material, the direct bromination of 2-methoxythiophene (B42098) is a more common and direct route. Traditional brominating agents like elemental bromine (Br₂) can be employed, often in the presence of a mild base or catalyst to control the reaction. biosynth.comsmolecule.com The methoxy group at the 2-position directs the incoming electrophile (bromine) to the 5-position due to its electron-donating and directing effects.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic and heterocyclic compounds. evitachem.com For the synthesis of this compound, the reaction of 2-methoxythiophene with NBS provides a milder and often more selective alternative to using elemental bromine. researchgate.net The reaction is typically carried out in a suitable solvent, such as a mixture of chloroform (B151607) and acetic acid or acetonitrile (B52724), often at controlled temperatures to ensure high regioselectivity for the 5-position. nih.gov The use of NBS is particularly advantageous as it can minimize the formation of polybrominated byproducts.

Table 1: Comparison of Bromination Reagents for 2-Methoxythiophene

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Bromine (Br₂) | Presence of potassium carbonate biosynth.com | Readily available | Can lead to over-bromination; corrosive |

| N-Bromosuccinimide (NBS) | Acetonitrile or Chloroform/Acetic Acid | High regioselectivity, milder conditions | Higher cost compared to bromine |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the bromination reaction include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. researchgate.net For instance, carrying out the bromination at low temperatures, such as 0°C, can help to control the reaction rate and improve selectivity. The solvent polarity can also play a significant role; solvents like acetonitrile or a mixture of chloroform and acetic acid are commonly used. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the timely quenching of the reaction to prevent the formation of undesired byproducts.

Electrophilic Bromination Strategies

Bromination of Methoxybenzene or Methoxythiophenes via Traditional Reagents and Catalysis (e.g., bromine and methoxybenzene in the presence of potassium carbonate)

Precursor Synthesis and Derivatization Routes to Access this compound

An alternative to direct bromination involves the synthesis of a thiophene ring that is already functionalized, which is then converted to the target molecule.

The synthesis of this compound can be achieved through the functionalization of a pre-existing thiophene ring. smolecule.com This can involve multiple steps, such as the introduction of a methyl group followed by bromination. For example, 2-methylthiophene (B1210033) can be brominated to form 2-bromo-5-methylthiophene (B1266114). nih.govnordmann.global Subsequent steps would be required to convert the methyl group to a methoxy group, although this is a less direct route.

More sophisticated methods involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the thiophene system. smolecule.comd-nb.info These reactions typically involve the coupling of a thiophene boronic acid derivative with a suitable halide under palladium catalysis. smolecule.comrsc.org For instance, a precursor like 5-methoxythiophen-2-boronic acid could potentially be coupled with a bromine source. smolecule.com Another approach is the lithiation of a substituted thiophene followed by quenching with a bromine source to introduce the bromine atom at a specific position. smolecule.com These multi-step syntheses offer flexibility in introducing various functional groups but are generally more complex than direct bromination approaches. mdpi.com

Introduction of Methoxy and Bromo Groups

The synthesis of this compound involves the strategic introduction of a methoxy group and a bromine atom onto the thiophene ring. The order and method of these introductions are crucial for achieving the desired substitution pattern. Thiophene is a five-membered heterocyclic aromatic ring, and the position of substituents significantly influences the compound's reactivity and properties. ontosight.ai

The introduction of a methoxy group onto a thiophene ring can be accomplished through various methods. The methoxy group is an electron-donating substituent, which can increase the electron density in the ring and influence the regioselectivity of subsequent reactions. ontosight.ai One common precursor is 2-methoxythiophene. The synthesis of this compound can be achieved by reacting bromine with 2-methoxythiophene. Given that the methoxy group is an ortho-para directing group in electrophilic aromatic substitution, direct bromination of 2-methoxythiophene would be expected to yield substitution at the C5 position, which is para to the methoxy group.

Alternatively, the synthesis can start with a brominated thiophene. For instance, direct bromination of thiophene itself can lead to various brominated derivatives. ontosight.ai Selective bromination at a specific position often requires controlled conditions or the use of specific brominating agents like N-bromosuccinimide (NBS). Starting from 2-bromothiophene (B119243), a nucleophilic substitution reaction could potentially introduce the methoxy group. However, a more common approach involves metal-catalyzed cross-coupling reactions. For example, a ligand-free copper-catalyzed methoxylation of unactivated aryl bromides has been reported as a practical method. acs.org

A plausible synthetic route starts from 2-methoxythiophene, which is then subjected to bromination. The electron-donating nature of the methoxy group activates the thiophene ring towards electrophilic substitution and directs the incoming electrophile (bromine) to the C5 position.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Methoxythiophene | Bromine (Br₂) | This compound | Electrophilic Aromatic Substitution | |

| 2-Bromothiophene | Methanol (MeOH), CuCl, HCOOMe, MeONa | This compound | Copper-Catalyzed Methoxylation | acs.org |

| Thiophene | 1. Bromine (Br₂) 2. Methoxide source | This compound | Sequential Bromination and Methoxylation | ontosight.ai |

Strategies for Selective Substitution (e.g., Directed Ortho-Metalation)

Selective functionalization of the thiophene ring is paramount in synthetic organic chemistry. Directed ortho-metalation (DoM) and the use of blocking groups are two powerful strategies to control the regioselectivity of substitution reactions.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a potent technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic moiety. This group coordinates to a strong organolithium base, such as n-butyllithium, and directs the deprotonation (lithiation) to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a substituent specifically at that site. wikipedia.org

The methoxy group (–OCH₃) is a well-known directing group for DoM. wikipedia.org In the context of a methoxy-substituted thiophene, the oxygen atom of the methoxy group can coordinate the lithium atom of the alkyllithium reagent, facilitating the removal of a proton from the neighboring carbon atom on the ring. wikipedia.orgbaranlab.org For 2-methoxythiophene, however, deprotonation typically occurs preferentially at the C5 position due to the higher acidity of α-protons in thiophenes, even without the directing effect. For 3-methoxythiophene (B46719), the DoM strategy effectively directs lithiation to the C2 position. While not directly applicable to synthesizing this compound from an unsubstituted precursor in one step, DoM is a critical tool for further functionalizing the molecule or related isomers with high selectivity. For example, studies on hydroxythiophenes, which are tautomers of thiophene ketones, have utilized O-carbamates as directing groups for ortho-lithiation. clockss.org

Bromo-Substituent as a Blocking Group

Another effective strategy for achieving regioselective synthesis involves using a substituent as a "blocking group." A bromine atom can serve this purpose effectively. By occupying a specific position on the thiophene ring, the bromo-substituent prevents reaction at that site and directs functionalization to other available positions.

Research has demonstrated that a bromo-substituent at the C2-position of 3-substituted thiophenes can act as a blocking group, allowing for the regioselective introduction of aryl substituents at the C5-position via palladium-catalyzed direct arylation. beilstein-journals.orgnih.gov This reaction proceeds without cleavage of the carbon-bromine bond. Subsequently, the bromine atom can be removed through methods like palladium-catalyzed hydrogenolysis or used in a second coupling reaction (e.g., Suzuki coupling) to introduce another different substituent at the C2-position. beilstein-journals.orgnih.gov This sequential approach allows for the controlled synthesis of 2,5-disubstituted thiophenes with different functional groups at each position.

| Strategy | Directing/Blocking Group | Mechanism | Application Example | Reference |

| Directed Ortho-Metalation (DoM) | Methoxy (–OCH₃), O-Carbamate | Coordination of organolithium reagent directs deprotonation to the ortho-position. | Selective functionalization of 3-methoxythiophene at the C2 position. | wikipedia.orgclockss.org |

| Blocking Group Strategy | Bromo (–Br) | The bromine atom at C2 blocks reaction at that site, directing C-H activation to the C5 position. | Pd-catalyzed C5-arylation of 2-bromo-3-substituted thiophenes. | beilstein-journals.orgnih.gov |

Green Chemistry Principles and Methodologies in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and related derivatives, several methodologies align with these principles, focusing on atom economy, energy efficiency, and waste reduction.

One of the key areas for applying green chemistry is the use of catalysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki and direct arylation reactions, are powerful tools for forming carbon-carbon bonds. beilstein-journals.org These catalytic methods are often more efficient and generate less waste than stoichiometric reactions. For instance, the direct C-H arylation of thiophenes is considered a greener alternative to traditional cross-coupling reactions like Stille or Suzuki couplings because it eliminates the need to pre-synthesize organometallic reagents (e.g., organotin or organoboron compounds). beilstein-journals.org This reduces the number of synthetic steps and the formation of stoichiometric byproducts, leading to higher atom economy and a more sustainable process. beilstein-journals.org

The development of syntheses that can be performed in environmentally benign solvents, or even in the absence of a solvent, is another tenet of green chemistry. While many traditional organic reactions use volatile and often toxic organic solvents, research is ongoing to find greener alternatives. For example, a patent for the synthesis of 2-bromo-3-methylthiophene (B51420) describes a method using an aqueous solution of hydrogen bromide and hydrogen peroxide, which can be considered a step towards greener bromination processes compared to using elemental bromine in chlorinated solvents. google.com

Furthermore, improving energy efficiency by conducting reactions at lower temperatures or for shorter durations contributes to a greener process. The use of highly efficient catalysts can enable reactions to proceed under milder conditions. The palladium-catalyzed C5-arylation of 2-bromothiophenes, for example, can be achieved with low catalyst loading (e.g., 1 mol %), which minimizes waste of the precious metal catalyst. beilstein-journals.orgnih.gov The stability and well-defined reactivity of compounds like brominated thiophenes make them valuable substrates for developing and optimizing these catalytic green chemistry applications.

Key Green Chemistry Approaches in Thiophene Synthesis:

Catalysis: Utilizing low loadings of palladium catalysts for direct C-H arylation reduces the need for pre-functionalized starting materials and minimizes waste. beilstein-journals.orgnih.gov

Atom Economy: Direct arylation methods improve atom economy by avoiding the creation of organometallic intermediates and their associated byproducts. beilstein-journals.org

Safer Solvents/Reagents: Exploring aqueous reaction media or less hazardous reagents like H₂O₂ in place of more toxic alternatives. google.com

Chemical Reactivity and Transformation Strategies of 2 Bromo 5 Methoxythiophene

Cross-Coupling Reactions of 2-Bromo-5-methoxythiophene

This compound is a versatile building block in organic synthesis, primarily due to its participation in various cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds at the C2 position, are fundamental to constructing more complex molecular architectures. The presence of the bromine atom at the 2-position and the electron-donating methoxy (B1213986) group at the 5-position influences the reactivity of the thiophene (B33073) ring, making it a valuable substrate for transformations, particularly those catalyzed by transition metals like palladium.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of this compound. These reactions offer a high degree of control and functional group tolerance, enabling the synthesis of a diverse array of substituted methoxythiophenes. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the thiophene, followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. fishersci.es

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids and their ester derivatives. fishersci.esresearchgate.net This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-based reagents. fishersci.es The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts derived from Palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base. smolecule.comnih.gov The base, often potassium carbonate or potassium phosphate, is crucial for the activation of the organoboron species. smolecule.comnih.gov The synthesis of 5-methoxythiophene-2-boronic acid derivatives, which can then be coupled with various aryl halides, is a common strategy for building complex thiophene-containing structures. smolecule.com

Research has demonstrated the regioselective synthesis of 2-aryl-5-(bromomethyl)thiophenes via Suzuki coupling, highlighting the selective reaction at the C-Br bond over other potentially reactive sites. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromothiophene Derivatives This table presents generalized conditions based on reactions with similar bromothiophene substrates.

| Catalyst | Base | Solvent System | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 25-76% | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80°C | 75-85% | smolecule.com |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 100°C | 70-80% | smolecule.com |

| Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Toluene (B28343) | 110°C | 65-75% | smolecule.com |

The Stille coupling provides an alternative palladium-catalyzed route for the arylation or vinylation of this compound using organostannane reagents (organotins). smolecule.com This method is noted for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. smolecule.com The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organotin compound, and reductive elimination.

For the synthesis of bithiophene structures, tributylstannyl derivatives of methoxythiophenes are key intermediates. smolecule.com These are typically coupled with thiophene halides using palladium catalysts like Pd₂(dba)₃ with phosphine (B1218219) ligands such as P(o-tolyl)₃ in solvents like toluene at elevated temperatures. smolecule.com The reaction can often be performed under neutral conditions, which is advantageous for substrates that are sensitive to bases. smolecule.com

Table 2: Typical Stille Coupling Conditions for Thiophene Systems This table presents generalized conditions based on reactions with similar thiophene substrates.

| Catalyst / Ligand | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(o-tolyl)₃ | Toluene | 110°C | 24 h | |

| Pd(PPh₃)₄ | Toluene or DMF | 80-120°C | 8-24 h | smolecule.com |

The Sonogashira coupling is the premier method for introducing alkyne functionalities onto the thiophene ring, creating C(sp²)-C(sp) bonds. libretexts.org This reaction involves the coupling of this compound with a terminal alkyne. It is characteristically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base such as triethylamine (B128534) or piperidine. libretexts.orgorganic-chemistry.orgnih.gov

The reaction is instrumental in synthesizing ethynyl-substituted thiophenes, which are valuable precursors for more complex conjugated materials. For instance, 2-bromo-5-ethynylthiophene (B12079) can be synthesized via a Sonogashira coupling between a suitable bromothiophene precursor and an acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA), followed by a desilylation step. While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under less stringent conditions. organic-chemistry.org

Table 3: Common Catalytic Systems for Sonogashira Coupling This table presents generalized conditions based on reactions with similar bromothiophene substrates.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 30-50°C | nih.govsioc-journal.cn |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF/Toluene | Room Temp - 100°C | libretexts.org |

The Kumada coupling (or Kumada-Corriu-Tamao reaction) utilizes a Grignard reagent (organomagnesium halide) as the organometallic nucleophile to couple with this compound. jcu.edu.aunih.gov This reaction is typically catalyzed by either nickel or palladium complexes with phosphine ligands, such as NiCl₂(dppe) or Pd(PPh₃)₄. The Kumada coupling is a powerful tool for forming aryl-aryl or alkyl-aryl bonds. jcu.edu.au

The reaction involves the formation of a Grignard reagent from an aryl or alkyl halide, which then undergoes transmetalation with the Ni(II) or Pd(II) catalyst. The active catalyst then reacts with the bromothiophene substrate. uga.edu This method has been extensively used in the synthesis of poly(3-alkylthiophenes) and other thiophene-based oligomers and polymers. jcu.edu.auuga.edu Additives like lithium halides are sometimes used to enhance the efficiency of the Grignard reagent. researchgate.net

Table 4: Representative Kumada Coupling Conditions This table presents generalized conditions based on reactions with similar bromothiophene substrates.

| Catalyst | Reagent | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| NiCl₂(dppe) | Aryl-MgBr | THF / Diethyl ether | 60-80°C | 75-88% | |

| Pd(PPh₃)₄ | Aryl-MgBr | THF | Room Temp - Reflux | Moderate to High | nih.gov |

Direct arylation is an increasingly important "greener" synthetic strategy that forms C-C bonds by activating a C-H bond, thereby avoiding the pre-functionalization step of creating an organometallic reagent. d-nb.infobeilstein-journals.org In the context of this compound, the bromine atom can serve as a blocking group, directing the arylation to a specific C-H bond. d-nb.infobeilstein-journals.org

Studies have shown that the C5-position of 2-bromothiophene (B119243) derivatives can be regioselectively arylated using palladium catalysts. d-nb.infobeilstein-journals.org This reaction is typically performed with an aryl bromide as the coupling partner, a phosphine-free palladium catalyst like Pd(OAc)₂, and a base such as potassium acetate (KOAc) in a solvent like dimethylacetamide (DMA). d-nb.infobeilstein-journals.org This approach allows for the sequential arylation of the thiophene ring. First, a direct arylation occurs at the C5-position, and subsequently, the C2-bromo position can be functionalized through a second coupling reaction, such as a Suzuki or another direct arylation, to create non-symmetrical 2,5-diarylthiophenes. d-nb.infobeilstein-journals.org

Table 5: Conditions for Direct C5-Arylation of 2-Bromothiophenes This table presents generalized conditions based on reactions with similar 2-bromothiophene substrates.

| Catalyst | Base | Solvent | Aryl Source | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | KOAc | DMA | Aryl Bromide | 150°C | d-nb.infobeilstein-journals.org |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | Heteroaryl Halide | 150°C | beilstein-journals.org |

Palladium-Catalyzed Coupling Reactions

Heck Coupling, Including Decarboxylative Variants

The Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. In this context, this compound serves as the aryl halide component. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of the alkene, and subsequent β-hydride elimination to yield the vinylated thiophene product.

While direct Heck couplings of this compound are feasible, an alternative strategy is the decarboxylative Heck reaction. This approach utilizes a thiophene carboxylic acid instead of a halo-thiophene. rsc.org The mechanism for this variant involves a Pd(II) species mediating the extrusion of CO2 from the carboxylic acid to form a Pd(II)-aryl intermediate, which then proceeds through the standard Heck pathway of olefin insertion and β-hydride elimination. rsc.orgresearchgate.net For thiophene derivatives, factors such as the palladium salt, ligands, and the specific carboxylic acid substrate influence the reaction's efficiency. researchgate.net Research on benzo[b]thiophene-2-carboxylic acids has shown that substituents on the thiophene ring can significantly impact the rate-determining decarboxylation step. rsc.org This methodology provides a valuable alternative for creating vinyl-substituted methoxythiophenes.

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as powerful and cost-effective alternatives to their palladium-catalyzed counterparts. This compound is a suitable electrophilic partner in these transformations due to the reactive carbon-bromine bond. These reactions are instrumental in forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures.

Common nickel-catalyzed reactions for this substrate include Suzuki-Miyaura (using boronic acids) and Kumada (using Grignard reagents) couplings. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, an efficient synthesis of 2-arylthiophenes can be achieved via a nickel-catalyzed Suzuki-Miyaura reaction with arylboronic acids.

Below is a representative table for a hypothetical Nickel-catalyzed Suzuki-Miyaura coupling reaction involving this compound.

Table 1: Representative Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling

| Component | Example | Role |

| Thiophene Substrate | This compound | Electrophilic partner |

| Coupling Partner | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Ni(dppf)Cl₂ | Catalyst |

| Base | K₂CO₃ | Activates boronic acid |

| Solvent | Dioxane/Water | Reaction medium |

| Temperature | 80-100 °C | Provides activation energy |

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon of this compound is generally challenging. The thiophene ring is not sufficiently electron-deficient to facilitate the addition-elimination mechanism typical for SNAr reactions without the presence of strong electron-withdrawing groups.

However, the bromine atom can be effectively substituted through alternative, indirect pathways. A common strategy involves a metal-halogen exchange reaction. For instance, treatment of this compound with a strong organolithium reagent like n-butyllithium at low temperatures results in the formation of 5-methoxy-2-thienyllithium. This highly nucleophilic intermediate can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the C2 position, effectively achieving a substitution of the original bromine atom.

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, with the regioselectivity being dictated by the combined electronic effects of the existing substituents. The methoxy group at the C5 position is a powerful activating group and directs incoming electrophiles to the ortho (C4) position. The bromine atom at the C2 position is a deactivating group but also an ortho-para director (directing to C3).

The activating nature of the methoxy group dominates, making the thiophene ring more nucleophilic than benzene (B151609). The primary site for electrophilic attack is the C4 position, which is activated by the strongly electron-donating methoxy group and is sterically accessible. The C3 position is less favored as it is ortho to both the deactivating bromo group and the activating methoxy group. Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation would be expected to occur with high regioselectivity at the C4 position.

Functionalization Reactions Involving the Methoxy Group

The methoxy group on the thiophene ring is generally stable, but it can be functionalized under specific conditions. The most significant reaction is ether cleavage, which converts the methoxy group into a hydroxyl group, yielding a hydroxythiophene derivative. This transformation is typically achieved using strong acids.

Studies on the related compound 2-bromo-3-methoxythiophene (B13090750) have shown that hydrogen bromide (HBr) can induce the cleavage of the methoxy group. researcher.liferesearchgate.net This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the formation of a thiophenol and methyl bromide gas. researcher.liferesearchgate.net This demethylation can be a deliberate synthetic step or an observed side reaction, for instance, during autopolymerization where HBr is generated in situ. researchgate.net

Polymerization Reactions Involving this compound

This compound can serve as a monomer for the synthesis of polythiophenes, a class of conducting polymers with significant applications in organic electronics. The bromine atom provides a reactive site for polymerization through various cross-coupling mechanisms, while the methoxy group enhances the solubility and processability of the resulting polymer and influences its electronic properties.

Polymerization can be achieved through methods like Grignard Metathesis (GRIM) polymerization or Stille coupling. However, certain halogenated alkoxythiophenes are also known to undergo spontaneous polymerization, or autopolymerization.

Autopolymerization Mechanisms of Halogenated Alkoxythiophenes

The autopolymerization of halogenated alkoxythiophenes, particularly 2-bromo-3-alkoxythiophene derivatives, has been studied in detail. researchgate.netresearchgate.net This spontaneous reaction is often vigorous and is understood to proceed through a multi-step mechanism. researcher.liferesearchgate.net The process is typically initiated by protonation of a monomer molecule. researchgate.net The generated hydrobromic acid (HBr) acts as a catalyst, accelerating the polymerization reaction. researchgate.netresearchgate.net

A critical aspect of this mechanism, as observed in the autopolymerization of 2-bromo-3-methoxythiophene, is the occurrence of a side reaction involving the methoxy group. researcher.liferesearchgate.net The HBr gas generated during the reaction not only catalyzes further polymerization but also acts as an acid to cleave the methoxy group, producing methyl bromide gas as a byproduct. researcher.liferesearchgate.net This understanding is crucial for designing monomers and controlling polymerization processes for this class of compounds. researchgate.net

Controlled Polymerization Strategies (e.g., Ullmann Coupling, Acyclic Diene Olefin Metathesis)

The synthesis of conjugated polymers from thiophene-based monomers is a cornerstone of materials science, enabling the development of organic electronics. For this compound, its structure offers a reactive site for polymerization through its carbon-bromine bond. While specific literature detailing the polymerization of this compound via Ullmann coupling and Acyclic Diene Olefin Metathesis (ADMET) is not abundant, the principles of these reactions, as applied to analogous compounds, provide a strong basis for understanding its potential reactivity.

Ullmann Coupling:

The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form biaryl compounds at elevated temperatures. organic-chemistry.org This reaction has been adapted for polymerization, particularly for the synthesis of poly(p-phenylene) and other conjugated polymers. The mechanism typically involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

For this compound, an Ullmann-type polymerization would theoretically proceed via the coupling of the monomer units at the C2 and C5 positions, facilitated by the C-Br bond. The reaction would likely require a copper catalyst, potentially with the aid of ligands like 1,10-phenanthroline (B135089) or amino acids, which have been shown to facilitate Ullmann reactions under milder conditions. nih.gov The Ullmann polymerization of 2,5-dibromo-N-BOC-pyrrole has been used to produce oligomers, suggesting a similar approach could be viable for thiophene derivatives. tue.nl The methoxy group at the C5 position is expected to influence the polymer's electronic properties and solubility.

Acyclic Diene Olefin Metathesis (ADMET):

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile olefin, typically ethylene (B1197577). researchgate.netdntb.gov.ua This method is known for creating defect-free, stereoregular polymers with well-defined structures. mdpi.com To apply ADMET to this compound, the monomer would first need to be functionalized with terminal alkene groups. For instance, the bromine could be substituted (e.g., via Grignard or Stille coupling) with a vinyl-containing group.

The polymerization would then proceed using a ruthenium-based catalyst, such as a Grubbs' catalyst, or a Schrock-type molybdenum catalyst. mdpi.com These catalysts are tolerant of various functional groups, including the thioether of the thiophene ring. acs.org ADMET has been successfully used to synthesize a variety of functionalized polymers, including poly(arylene vinylene)s and polymers containing thioether linkages. mdpi.comacs.orgrsc.org The resulting polymer from an ADMET-prepared this compound derivative would feature vinylene linkages between the thiophene rings, significantly impacting the electronic and optical properties of the material.

Table 1: Comparison of Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Catalyst System | Monomer Requirement | Driving Force | Potential Polymer Structure |

| Ullmann Coupling | Copper (Cu) based (e.g., CuI, Cu-bronze) with or without ligands. nih.govrsc.org | This compound | Formation of stable biaryl linkage | Poly(5-methoxythiophene-2,x-diyl) |

| ADMET | Ruthenium (Ru) or Molybdenum (Mo) based (e.g., Grubbs', Schrock's catalysts). mdpi.com | Diene-functionalized 5-methoxythiophene | Release of volatile ethylene gas. dntb.gov.ua | Poly(5-methoxythienylene vinylene) |

Studies on Ring-Opening and Degradation Pathways

The stability of thiophene-based materials is critical for their application. This compound and its corresponding polymers can undergo degradation through several pathways, including autopolymerization-induced degradation, photodegradation, and potential ring-opening reactions.

Autolytic Degradation:

Studies on the closely related compound, 2-bromo-3-methoxythiophene, have revealed a propensity for intense autopolymerization. researchgate.net This process is accompanied by significant degradation. A key side reaction is the generation of hydrogen bromide (HBr) gas during the polymerization. researchgate.net This HBr can then act as an acid catalyst to cleave the methoxy group on the thiophene ring, leading to the formation of methyl bromide gas. researchgate.net This suggests that this compound could undergo a similar degradation pathway, where the elimination of HBr leads to demethoxylation, altering the polymer's structure and properties. The presence of acidic conditions or the generation of acidic byproducts during synthesis or use is therefore a critical factor in the stability of methoxy-substituted bromothiophenes.

Photodegradation:

Polythiophenes are known to undergo photodegradation. For poly(3-alkylthiophene)s, exposure to light in the presence of oxygen can lead to the oxidation of the thiophene ring, causing a loss of conjugation and a decrease in molecular weight. acs.orgkpi.ua The mechanism is believed to involve the formation of singlet oxygen, which attacks the electron-rich thiophene ring. dntb.gov.ua

Furthermore, the carbon-bromine bond in bromothiophenes is susceptible to photolytic cleavage. UV irradiation of 2-bromothiophene in solution has been shown to cause photodebromination, yielding thiophene as a product. researchgate.net This process likely proceeds through the formation of a thienyl radical. researchgate.net Therefore, it is anticipated that this compound would be susceptible to similar photo-induced debromination and oxidation of the thiophene ring, especially in the presence of UV light and oxygen. The use of hydrophobic side chains, such as fluorinated groups, has been shown to reduce the rate of moisture-induced decomposition in related perovskite solar cells incorporating poly(3-alkoxythiophene)s. cdnsciencepub.com

Ring-Opening Pathways:

While the thiophene ring is generally stable, ring-opening can occur under specific conditions. For instance, the reaction of 3-bromo-2,5-dimethylthiophene-1,1-dioxide, a derivative of thiophene, with organolithium reagents leads to a 1,6-Michael addition followed by ring-opening and elimination of sulfur dioxide. tandfonline.com Theoretical studies on the photochemistry of 2-bromothiophene also suggest that C–S bond extension, leading to ring-opening, is a possible pathway following photoexcitation. aip.org Although these conditions are specific, they highlight the potential for the thiophene ring in this compound to be cleaved under highly reactive chemical or photochemical conditions.

Table 2: Potential Degradation Pathways for this compound

| Degradation Pathway | Triggering Condition | Key Intermediates/Byproducts | Consequence |

| Autolytic Degradation | Spontaneous polymerization, presence of acid | Hydrogen bromide (HBr), Methyl bromide researchgate.net | Cleavage of methoxy group, altered polymer structure |

| Photodegradation | UV light, Oxygen | Thienyl radicals, Singlet oxygen dntb.gov.uaresearchgate.net | Debromination, oxidation of thiophene ring, loss of conjugation |

| Ring-Opening | Highly reactive reagents (e.g., organolithiums on oxidized derivatives), Photoexcitation tandfonline.comaip.org | Biradicals, Elimination of sulfur (from oxidized forms) | Cleavage of the thiophene ring |

Spectroscopic Elucidation and Structural Analysis of 2 Bromo 5 Methoxythiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-bromo-5-methoxythiophene. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, the precise arrangement of hydrogen and carbon atoms can be determined.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the two protons on the thiophene (B33073) ring. The methoxy protons (–OCH₃) would typically appear as a singlet in the upfield region. The two aromatic protons on the thiophene ring are in different chemical environments and would appear as doublets due to coupling with each other.

In the ¹³C-NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the substituents; the carbon atom bonded to the electronegative oxygen of the methoxy group would be significantly deshielded and appear downfield, while the carbon attached to the bromine atom would also show a characteristic shift.

While specific experimental data for this compound is not detailed in the provided search results, analysis of related structures, such as 3,5-dibromo-2-methylthiophene, confirms the utility of NMR in identifying substituent positions on the thiophene ring. For instance, in 3,5-dibromo-2-methylthiophene, the remaining ring proton appears as a singlet at 6.86 ppm, and the methyl protons resonate at 2.34 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.8 - 4.0 | Singlet | -OCH₃ |

| ¹H | ~6.0 - 7.0 | Doublet | Thiophene H |

| ¹H | ~6.0 - 7.0 | Doublet | Thiophene H |

| ¹³C | ~55 - 60 | Quartet | -OCH₃ |

| ¹³C | ~105 - 115 | Singlet | C-Br |

| ¹³C | ~110 - 125 | Doublet | Thiophene CH |

| ¹³C | ~110 - 125 | Doublet | Thiophene CH |

| ¹³C | ~160 - 170 | Singlet | C-O |

Note: This table represents predicted values based on general principles of NMR spectroscopy and may vary from experimental results.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₅BrOS), the exact mass is calculated to be 191.92445 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a clear indicator for the presence of a single bromine atom in the molecule.

The fragmentation pattern offers further structural clues. Based on the analysis of the parent compound, 2-methoxythiophene (B42098), common fragmentation pathways would involve the loss of a methyl radical (·CH₃) to form a stable cation, or the loss of a methoxy radical (·OCH₃). nist.gov For this compound, fragmentation could also occur through the cleavage of the carbon-bromine bond. The analysis of the polymerization reaction of the related isomer, 2-bromo-3-methoxythiophene (B13090750), utilized gas chromatography/mass spectrometry (GC/MS) to identify reaction products, underscoring the technique's importance in studying thiophene derivatives. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅BrOS | nih.gov, guidechem.com |

| Molecular Weight | 193.06 g/mol | nih.gov, chemsrc.com |

| Exact Mass | 191.92445 Da | nih.gov |

| Monoisotopic Mass | 191.92445 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure.

Key expected absorptions include C–H stretching vibrations from the aromatic thiophene ring and the aliphatic methoxy group, C–O stretching for the ether linkage, and vibrations associated with the thiophene ring itself. The C–Br bond also has a characteristic absorption in the fingerprint region. While a specific spectrum for this compound is not provided, IR spectroscopy is noted as a standard technique for confirming the structure of related compounds like 2-bromo-5-methylthiophene (B1266114). thermofisher.com Furthermore, it has been employed in the detailed characterization of polymers derived from substituted bromothiophenes. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Methoxy Group | C-H stretch (aliphatic) | 3000 - 2850 |

| Ether | C-O stretch | 1250 - 1050 |

| Thiophene Ring | C=C stretch | 1500 - 1400 |

| Thiophene Ring | C-S stretch | 800 - 600 |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Although specific crystallographic data for this compound itself was not found, the technique is widely applied to its derivatives. For example, the structures of complex fused spiro[4.4]nonane-1,6-diones derived from bromo-thiophenes have been unambiguously determined by single-crystal X-ray diffraction analysis. acs.org This demonstrates the utility of the technique for providing crucial structural proof for this class of compounds, which is essential for understanding their packing in the solid state and for validating computational models. acs.org

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, Chemiluminescence Measurements)

Advanced spectroscopic techniques probe the electronic properties of molecules. For conjugated systems like this compound, UV-Visible (UV-Vis) and fluorescence spectroscopy are particularly informative.

UV-Vis spectroscopy measures the electronic transitions between molecular orbitals. The absorption maxima (λmax) are indicative of the extent of the π-conjugated system. Studies on derivatives, such as diarylethenes incorporating bromo-thiophene units, show excellent photochromic performance, with absorption maxima for the open-ring isomers appearing around 289–294 nm. conicet.gov.ar The synthesis of related photochromic compounds routinely uses UV-Vis spectrophotometers for characterization. conicet.gov.arwiley-vch.de

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. This technique is used to measure the photoluminescence quantum yield of thiophene-based materials and to study reversible fluorescence switching in photochromic derivatives. acs.orgconicet.gov.ar For instance, a spiro-bithiophene derivative was found to have a high photoluminescence quantum yield of 38% in solution. acs.org While sources did not detail chemiluminescence measurements for this specific compound, UV-Vis and fluorescence are clearly established as vital tools for characterizing the photophysical properties of thiophene derivatives. researchgate.netwiley-vch.de

Table 4: Application of Advanced Spectroscopic Techniques to Thiophene Derivatives

| Technique | Application | Findings on Related Compounds | Source |

|---|---|---|---|

| UV-Vis Spectroscopy | Characterization of electronic transitions and photochromic behavior. | Absorption maxima observed at 289-294 nm for open-ring diarylethene derivatives. | conicet.gov.ar |

| Fluorescence Spectroscopy | Measurement of emission properties and quantum yields. | A spiro-bithiophene derivative showed a photoluminescence quantum yield of 38%. | acs.org |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Methoxythiophene

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in exploring the electronic structure and properties of thiophene (B33073) derivatives. By approximating the electron density of the molecule, this method allows for the calculation of various molecular properties that are crucial for understanding its chemical nature.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.com For 2-bromo-5-methoxythiophene, methods like B3LYP with a basis set such as 6-311G(d,p) or higher are commonly used to perform these calculations. researchgate.netnih.gov

The optimization process predicts key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific, experimentally verified crystallographic data for this compound is not available in the retrieved literature, theoretical calculations would yield a planar thiophene ring. The C-S, C-C, C-Br, and C-O bond lengths are expected to be consistent with those of similar substituted thiophenes. scispace.com For instance, studies on related bromo-thiophene derivatives show that theoretical bond lengths and angles are generally in good agreement with experimental data obtained from X-ray crystallography. scispace.comcardiff.ac.uk

Below is an illustrative table of the kind of data a DFT geometry optimization would provide.

Table 1: Illustrative Predicted Structural Parameters for this compound Note: These values are representative examples based on general knowledge of thiophene derivatives and not from a specific study on this compound.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length (Å) | S1-C2 | 1.74 |

| C2-C3 | 1.37 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-S1 | 1.72 | |

| C2-Br | 1.87 | |

| C5-O | 1.35 | |

| O-C(methoxy) | 1.43 | |

| Bond Angle (°) | C5-S1-C2 | 92.5 |

| S1-C2-C3 | 111.5 | |

| C2-C3-C4 | 112.5 | |

| C3-C4-C5 | 112.0 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govfrontiersin.org A smaller energy gap implies that less energy is required to excite an electron, making the molecule more reactive. numberanalytics.comnih.gov

For this compound, the HOMO is expected to be distributed primarily over the thiophene ring, with significant contributions from the electron-rich sulfur and oxygen atoms, reflecting its nucleophilic character. The LUMO is also anticipated to be located over the ring system, particularly near the carbon atom bonded to the bromine, indicating sites susceptible to nucleophilic attack. The electron-donating methoxy (B1213986) group (-OCH₃) would raise the HOMO energy, while the bromine atom can have a dual effect, influencing both HOMO and LUMO levels. DFT calculations provide precise energy values for these orbitals and map their spatial distribution. mdpi.com

Table 2: Illustrative FMO Properties for Reactivity Prediction Note: The energy values are examples and not from a specific published study on this compound.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction by translating it into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uni-rostock.dewisc.edu This method is used to understand hybridization and intramolecular interactions, such as hyperconjugation, which describes charge delocalization from a filled donor orbital to an empty acceptor orbital. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The map displays the electrostatic potential on the electron density surface, using a color scale where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comresearchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the oxygen and sulfur atoms due to their lone pairs of electrons. The aromatic π-system of the thiophene ring would also represent a region of negative potential. nih.gov Conversely, areas of positive potential (blue) would be expected around the hydrogen atoms of the methoxy group. This visualization provides an intuitive guide to the molecule's reactivity towards approaching reagents. researchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. DFT calculations can predict the fundamental vibrational frequencies of a molecule and their corresponding intensities. cardiff.ac.ukiosrjournals.org These calculations are based on the harmonic oscillator approximation, which often leads to an overestimation of the frequencies compared to experimental values. nih.gov Therefore, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP methods) to improve agreement with experimental data. cardiff.ac.ukmdpi.com

For this compound, calculations would predict characteristic vibrational modes, including C-H stretching of the thiophene ring and methoxy group, C-S stretching, C=C ring stretching, and the C-Br stretching vibration. Comparing these scaled theoretical frequencies with an experimental spectrum allows for a precise assignment of each observed band to a specific molecular motion. nih.goviosrjournals.org

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3110 | 3100-3120 |

| Methyl C-H Stretch | 2950 | 2940-2960 |

| C=C Ring Stretch | 1530 | 1520-1540 |

| Ring Breathing | 1355 | 1350-1360 |

| C-O-C Asymmetric Stretch | 1250 | 1240-1260 |

| C-S Stretch | 690 | 680-700 |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Elucidation of Reaction Mechanisms through Computational Modeling

Beyond static properties, computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, computational studies could model various reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), which are common for aryl halides. scispace.comnih.gov Such a study would involve calculating the energy profile of the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. nih.gov This allows researchers to determine the rate-limiting step, understand the factors controlling regioselectivity, and predict how changes in substituents or catalysts might affect the reaction outcome, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure Calculations for Prediction of Optoelectronic Properties (e.g., Band Gap, Charge Transport Characteristics)

Computational chemistry, particularly through electronic structure calculations, provides profound insights into the optoelectronic properties of thiophene derivatives like this compound. These theoretical investigations are crucial for predicting the behavior of such molecules in organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), by elucidating fundamental parameters like the electronic band gap and charge transport characteristics.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful and widely used methods for these predictions. researchgate.netrsc.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO gap, which is a key indicator of the material's electronic band gap and its potential for light absorption and emission. researchgate.netnih.gov

The introduction of substituents onto the thiophene ring significantly modulates these electronic properties. An electron-donating group, such as a methoxy group (-OCH₃), is known to raise the energy of the HOMO level, while the electron-withdrawing nature of a halogen like bromine can influence both HOMO and LUMO levels. nih.govacs.org In polymers incorporating methoxy-substituted thiophenes, this effect is clearly observed, leading to a reduction in the HOMO-LUMO gap and a redshift in absorption spectra toward the near-infrared region. nih.govescholarship.org These computational predictions are vital as they guide the synthetic design of new materials with tailored electronic properties for specific applications. acs.org For instance, a higher HOMO-LUMO energy gap generally indicates high kinetic stability and lower chemical reactivity. researchgate.net

The following table summarizes representative computational data for related thiophene derivatives, illustrating the typical values obtained from electronic structure calculations.

| Compound/Polymer Unit | Computational Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

|---|---|---|---|---|---|

| Polymer with β-methoxy DPP and thiophene (P2) | DFT | -5.22 | -3.52 | 1.70 | acs.org |

| Polymer with non-derivatized DPP and thiophene (P1) | DFT | -5.72 | -3.52 | 2.20 | acs.org |

| Thiophene Sulfonamide Derivative (Compound 3) | B3LYP/6-311G(d,p) | -7.14 | -1.89 | 5.25 | researchgate.net |

| Thiophene Sulfonamide Derivative (Compound 7) | B3LYP/6-311G(d,p) | -6.42 | -2.61 | 3.81 | researchgate.net |

Beyond the band gap, theoretical calculations are essential for predicting charge transport characteristics. The efficiency of charge movement (both holes and electrons) through the material is fundamental to device performance. Computational models can estimate charge mobility by analyzing the molecular structure, intermolecular packing, and the resulting electronic coupling between adjacent molecules. acs.orgrsc.org For instance, calculations have shown that for conjugated oligoheterocycles, tilted π-stacking can enhance π-overlap, particularly for LUMO orbitals, which is beneficial for charge transport. acs.org

The planarity of the molecular backbone is another critical factor influencing charge transport, with more planar structures often leading to better π-orbital overlap and, consequently, higher charge mobility. acs.orgescholarship.org DFT computations have been employed to predict the degree of planarity in polymers containing methoxy-substituted thiophenes, revealing that intramolecular sulfur-oxygen interactions can lead to a nearly planar conformation, which is advantageous for charge transport. nih.govacs.orgescholarship.org Polymers incorporating these units are often expected to be primarily p-type (hole-transporting) due to their electron-rich nature. acs.org

The table below outlines key factors influencing charge transport that are investigated through computational chemistry.

| Investigated Parameter | Computational Approach | Impact on Optoelectronic Properties | Source |

|---|---|---|---|

| Molecular Planarity | DFT geometry optimization | Increased planarity enhances π-orbital overlap, potentially improving charge mobility. | acs.orgescholarship.org |

| Intermolecular Packing | Crystal structure prediction, Molecular dynamics | Optimal π-stacking distances and angles (e.g., 40-60° tilt) can maximize electronic coupling and facilitate charge hopping. | acs.org |

| Electronic Coupling (Transfer Integral) | DFT calculations on molecular pairs | A larger transfer integral between adjacent molecules correlates with higher intrinsic charge mobility. | acs.org |

| Regioregularity | Analysis of polymer chain configurations | Higher regioregularity in polymers leads to more ordered structures, enhancing optical absorption and charge transport. | researchgate.net |

Applications of 2 Bromo 5 Methoxythiophene in Advanced Organic Synthesis and Materials Science

2-Bromo-5-methoxythiophene as a Versatile Building Block in Organic Synthesis

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of complex organic structures. Its utility stems from the presence of both a reactive bromine atom and an electron-donating methoxy (B1213986) group on the thiophene (B33073) ring. The bromine atom is strategically positioned for participation in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in constructing elaborate molecular architectures.

The structure of this compound makes it an ideal starting material for building complex molecules. The bromine atom at the 2-position facilitates reactions such as Suzuki, Stille, and Kumada couplings, which are powerful methods for creating larger, conjugated systems. For instance, similar brominated thiophenes are used as precursors in the synthesis of multi-ring aromatic compounds that form the core of various functional materials. The methoxy group, being electron-donating, influences the reactivity and electronic properties of the thiophene ring, which can be harnessed to direct synthetic outcomes and to fine-tune the properties of the final product.

Research has demonstrated the use of related brominated thiophenes in the multi-step synthesis of molecules for pharmaceutical and agrochemical research. chemimpex.com The selective reaction at the bromine-substituted carbon allows for the sequential addition of different molecular fragments, building up complexity in a controlled manner.

This compound is a critical precursor for a variety of novel thiophene analogues and more complex heterocyclic systems. Through cross-coupling reactions, the bromo-substituent can be replaced with a wide range of other functional groups or molecular scaffolds. This allows for the synthesis of substituted methoxythiophenes with tailored properties.

For example, coupling reactions involving boronic acids or organostannanes can introduce aryl, heteroaryl, or alkyl groups at the 2-position. jcu.edu.au This versatility has been used to create libraries of thiophene-containing compounds for screening in materials science and medicinal chemistry. Furthermore, the thiophene ring itself can be a component of a larger fused heterocyclic system, and this compound provides a convenient entry point for the construction of such structures. The synthesis of dithienothiophene and other condensed thiophene systems often relies on the strategic functionalization of thiophene monomers. diva-portal.org

Synthesis of Complex Organic Molecules

Applications in Organic Electronic Materials

The electronic properties of thiophene-based molecules, particularly their ability to form conjugated systems, make them central to the field of organic electronics. This compound serves as a monomer for the creation of polymers and small molecules used in a variety of electronic and optoelectronic devices.

This compound is a monomer used in the synthesis of poly(methoxythiophene)s and related conjugated polymers. The polymerization of substituted 2-bromothiophenes is a well-established method for producing polythiophenes. wikipedia.org Several synthetic strategies can be employed, including:

Kumada Catalyst-Transfer Polycondensation: This method uses a Grignard reagent formed from the bromothiophene and a nickel catalyst, such as Ni(dppp)Cl₂, to produce regioregular, head-to-tail (HT) coupled polythiophenes. cmu.edumdpi.com The regioregularity is crucial for achieving high charge carrier mobility in the resulting polymer.

Stille Coupling: This involves the reaction of a stannylated thiophene with a brominated thiophene, catalyzed by palladium complexes. jcu.edu.au

Oxidative Polymerization: Reagents like iron(III) chloride (FeCl₃) can be used to polymerize thiophene monomers, though this method often results in less control over the polymer's regioregularity compared to cross-coupling methods. wikipedia.org

Some alkoxy-substituted bromothiophenes have been observed to undergo autopolymerization, a spontaneous polymerization process that can be influenced by factors such as proton acidity and the nature of the substituents. researchgate.netresearchgate.net The resulting polymers, such as poly(3-methoxythiophene), are studied for their electrical and optical properties.

Table 1: Selected Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Catalyst/Reagent | Key Feature | Resulting Polymer Property |

| Yamamoto Coupling | Ni(cod)₂ + bipyridine | Polycondensation of dihalothiophenes | Forms polythiophene |

| McCullough Method | LDA, MgBr₂, Ni(dppp)Cl₂ | Generates a Grignard intermediate | High regioregularity (~100% HT) |

| Rieke Method | Rieke Zinc (Zn*) | Uses highly reactive zinc | Alternative route to regioregular polymers |

| Oxidative Polymerization | FeCl₃ | Proceeds at room temperature | Popular for commercial applications |

Polythiophenes derived from monomers like this compound are a major class of organic semiconductors. The electrical performance of these materials is highly dependent on their structure, particularly the degree of regioregularity and the nature of the side chains. Highly regioregular poly(3-alkylthiophene)s (P3ATs), for example, can self-assemble into well-ordered, crystalline structures that facilitate charge transport.

The introduction of a methoxy group can influence the polymer's electronic energy levels (HOMO/LUMO) and its solubility in organic solvents, which is critical for solution-based processing of electronic devices. Soluble and processable regioregular poly(3-hexylthiophene) (P3HT) has been used to fabricate thin-film field-effect transistors (OFETs) with high charge carrier mobilities. researchgate.net The choice of solvent and processing conditions significantly impacts the morphology of the polymer film and, consequently, the device performance. researchgate.net

The unique optical and electronic properties of polymers and oligomers synthesized from this compound make them suitable for a range of optoelectronic applications. smolecule.comcymitquimica.com

Organic Solar Cells (OSCs): Thiophene-based polymers are widely used as the electron donor material in bulk heterojunction (BHJ) organic solar cells. researchgate.net In these devices, the polymer is blended with a fullerene derivative (the electron acceptor), creating a large-area interface for efficient charge separation after light absorption. researchgate.net The performance of P3HT:fullerene solar cells is strongly linked to the regioregularity of the polymer and the morphology of the blend. researchgate.net Low bandgap polymers containing thiophene units have been synthesized to improve light absorption in the solar spectrum, with some enabling photocurrent generation at wavelengths up to 1 µm. nih.gov

Organic Light-Emitting Diodes (OLEDs): Conjugated polymers derived from thiophene monomers can also function as the emissive layer in OLEDs. The color of the emitted light can be tuned by modifying the chemical structure of the polymer, for example, by altering the substituents on the thiophene ring.

Photovoltaic Devices: Beyond standard OSCs, thiophene-based materials are integral to other photovoltaic technologies, including hybrid solar cells where they are combined with inorganic nanomaterials like ZnO or TiO₂. dntb.gov.ua

The versatility of this compound as a building block allows for the systematic modification of polymer backbones, enabling researchers to optimize materials for specific device architectures and performance targets.

Integration into Thin Films and Monolayers for Surface Science Applications

This compound serves as a valuable precursor for the synthesis of polythiophene derivatives, which are integral to the fabrication of functional thin films and self-assembled monolayers (SAMs). researchgate.net These materials are of significant interest in molecular electronics due to their conductive and semiconductive properties. researchgate.netdntb.gov.ua The polymerization of thiophene derivatives, including those derived from bromo-methoxythiophenes, allows for the creation of conjugated polymers that can be processed into thin films with specific optoelectronic characteristics. dntb.gov.ua

The synthesis of these polymer films often occurs through electrochemical deposition on conductive substrates like indium tin oxide (ITO). researchgate.netgrafiati.com For instance, poly(3-methoxythiophene) (PMOT) films can be synthesized electrochemically, and their properties are studied using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy. grafiati.com In other methodologies, polymers incorporating methoxy-substituted thiophene units are dissolved in solvents like chloroform (B151607) and drop-cast onto electrodes to form thin films for electrochemical analysis. acs.orgnih.gov These films are crucial for applications in organic thin-film transistors (OTFTs), with research focusing on creating highly oriented crystals at the film's buried interface to improve performance. dntb.gov.ua

The resulting polymer films exhibit properties that are highly dependent on their structure and morphology. For example, the introduction of methoxy groups can lead to a more planar polymer backbone, reducing the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and shifting optical absorption towards the near-infrared region. acs.orgnih.gov Experimental and theoretical investigations are employed to understand the assembling and electrical behavior of these materials when they form thin films or SAMs. researchgate.net

Table 1: Research Findings on Thin Films Derived from Methoxythiophene Precursors

| Polymer/Film Type | Synthesis/Deposition Method | Characterization Techniques | Key Findings & Applications | Source(s) |

|---|---|---|---|---|

| Poly(3-methoxythiophene) (PMOT) | Electrochemical Polymerization | Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), SEM | Used to create composite films (e.g., with NiO) for electrochromic applications. grafiati.com | grafiati.com |

| Methoxy-substituted Diketopyrrolopyrrole (DPP) Copolymers | Solution Processing, Drop-Casting | Cyclic Voltammetry, UV-vis-NIR Spectroscopy, DFT Computations | Methoxy groups increase planarity and reduce HOMO/LUMO gap; suitable for organic electronics. acs.orgnih.gov | acs.orgnih.gov |

| Regioregular Polythiophenes | Chemical Vapor Deposition, Self-Assembly | Photoluminescence (PL) Spectroscopy | Used to form self-assembled monolayers (SAMs) and thin films for molecular electronics. researchgate.netdntb.gov.ua | researchgate.netdntb.gov.ua |

| Polythiophene Films on ITO | Two-step Electrochemical Deposition | Scanning Electron Microscopy (SEM) | Creation of highly porous films with switchable wettability for smart surface applications. researchgate.net | researchgate.net |

Role in Covalent Organic Frameworks (COFs) and Related Extended Structures